molecular formula C18H30O8 B1606943 Tetraethyl hexane-1,1,6,6-tetracarboxylate CAS No. 5394-84-3

Tetraethyl hexane-1,1,6,6-tetracarboxylate

Cat. No.: B1606943
CAS No.: 5394-84-3
M. Wt: 374.4 g/mol
InChI Key: NABJDVPVORXWSY-UHFFFAOYSA-N
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Description

Tetraethyl hexane-1,1,6,6-tetracarboxylate is an organic compound with the molecular formula C18H30O8. It is a tetraester derived from hexanetetracarboxylic acid. This compound is known for its unique structure, which includes four ester groups attached to a hexane backbone. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraethyl hexane-1,1,6,6-tetracarboxylate can be synthesized through esterification reactions. One common method involves the reaction of hexanetetracarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Tetraethyl hexane-1,1,6,6-tetracarboxylate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form hexanetetracarboxylic acid and ethanol.

    Transesterification: The ester groups can be exchanged with other alcohols to form different esters.

    Reduction: The ester groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Typically performed in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide, at elevated temperatures.

    Reduction: Carried out using lithium aluminum hydride in anhydrous ether solvents under inert atmosphere conditions.

Major Products Formed

    Hydrolysis: Hexanetetracarboxylic acid and ethanol.

    Transesterification: Different esters depending on the alcohol used.

    Reduction: Primary alcohols derived from the ester groups.

Scientific Research Applications

Tetraethyl hexane-1,1,6,6-tetracarboxylate has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in esterification and transesterification reactions.

    Biology: Studied for its potential use in biochemical assays and as a substrate for enzyme-catalyzed reactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of polymers, resins, and plasticizers due to its ester functionality.

Mechanism of Action

The mechanism of action of tetraethyl hexane-1,1,6,6-tetracarboxylate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release hexanetetracarboxylic acid, which can further participate in biochemical reactions. The compound’s ability to undergo transesterification and reduction reactions also contributes to its versatility in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Tetraethyl hexane-1,1,5,5-tetracarboxylate: Similar structure but with ester groups at different positions.

    Tetraethyl butane-1,1,4,4-tetracarboxylate: Shorter carbon chain with similar ester functionality.

    Tetraethyl pentane-1,1,5,5-tetracarboxylate: Intermediate carbon chain length with similar ester groups.

Uniqueness

Tetraethyl hexane-1,1,6,6-tetracarboxylate is unique due to its specific ester group positioning on the hexane backbone, which influences its reactivity and applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tetraethyl hexane-1,1,6,6-tetracarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O8/c1-5-23-15(19)13(16(20)24-6-2)11-9-10-12-14(17(21)25-7-3)18(22)26-8-4/h13-14H,5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABJDVPVORXWSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCC(C(=O)OCC)C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277093
Record name tetraethyl hexane-1,1,6,6-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5394-84-3
Record name 1,2,7,7-Tetraethyl octanetetracarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5394-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 831
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC831
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=831
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tetraethyl hexane-1,1,6,6-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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